Pseudoerythromycin A enol ether
Pseudoerythromycin A enol ether
Pseudoerythromycin A enol ether is a degradation product of erythromycin. It does not possess antibiotic activity and can be used as an analytical standard for erythromycin A stability studies.
Brand Name:
Vulcanchem
CAS No.:
105882-69-7
VCID:
VC20769159
InChI:
InChI=1S/C37H65NO12/c1-14-25(39)37(10,43)32-20(4)28-18(2)16-36(9,50-28)31(49-34-27(40)24(38(11)12)15-19(3)45-34)21(5)29(22(6)33(42)48-32)47-26-17-35(8,44-13)30(41)23(7)46-26/h19-27,29-32,34,39-41,43H,14-17H2,1-13H3/t19-,20+,21+,22-,23+,24+,25-,26+,27-,29+,30+,31-,32-,34+,35-,36-,37-/m1/s1
SMILES:
CCC(C(C)(C1C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)C)O)O
Molecular Formula:
C37H65NO12
Molecular Weight:
715.9 g/mol
Pseudoerythromycin A enol ether
CAS No.: 105882-69-7
Cat. No.: VC20769159
Molecular Formula: C37H65NO12
Molecular Weight: 715.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Pseudoerythromycin A enol ether is a degradation product of erythromycin. It does not possess antibiotic activity and can be used as an analytical standard for erythromycin A stability studies. |
|---|---|
| CAS No. | 105882-69-7 |
| Molecular Formula | C37H65NO12 |
| Molecular Weight | 715.9 g/mol |
| IUPAC Name | (2R,3R,6R,7S,8S,9R,10R)-3-[(2R,3R)-2,3-dihydroxypentan-2-yl]-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,6,8,10,12-pentamethyl-4,13-dioxabicyclo[8.2.1]tridec-1(12)-en-5-one |
| Standard InChI | InChI=1S/C37H65NO12/c1-14-25(39)37(10,43)32-20(4)28-18(2)16-36(9,50-28)31(49-34-27(40)24(38(11)12)15-19(3)45-34)21(5)29(22(6)33(42)48-32)47-26-17-35(8,44-13)30(41)23(7)46-26/h19-27,29-32,34,39-41,43H,14-17H2,1-13H3/t19-,20+,21+,22-,23+,24+,25-,26+,27-,29+,30+,31-,32-,34+,35-,36-,37-/m1/s1 |
| Standard InChI Key | NMIWBQUQCOMGHJ-FYFYGOHNSA-N |
| Isomeric SMILES | CC[C@H]([C@](C)([C@H]1[C@H](C2=C(C[C@@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)C)C)C)O)O |
| SMILES | CCC(C(C)(C1C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)C)O)O |
| Canonical SMILES | CCC(C(C)(C1C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)C)O)O |
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